Bienvenue dans la boutique en ligne BenchChem!

1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InhA inhibition antitubercular drug discovery structure-activity relationship

1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 847239-68-3, also designated Compound s10) is a pyrrolidine carboxamide (PCAM) small molecule that acts as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase InhA (EC 1.3.1.9), a validated enzyme target in the mycobacterial fatty acid synthase II (FAS-II) pathway. This molecule belongs to a class first disclosed by He et al.

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
CAS No. 847239-68-3
Cat. No. B4394098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS847239-68-3
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3
InChIInChI=1S/C18H24N2O2/c1-13-6-5-7-15(10-13)19-18(22)14-11-17(21)20(12-14)16-8-3-2-4-9-16/h5-7,10,14,16H,2-4,8-9,11-12H2,1H3,(H,19,22)
InChIKeyKUIIKQWAMXQELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 847239-68-3): Core Identity and Procurement-Relevant Profile


1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 847239-68-3, also designated Compound s10) is a pyrrolidine carboxamide (PCAM) small molecule that acts as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase InhA (EC 1.3.1.9), a validated enzyme target in the mycobacterial fatty acid synthase II (FAS-II) pathway [1]. This molecule belongs to a class first disclosed by He et al. (2006) via high-throughput screening and characterized as a novel series of potent InhA inhibitors, with the pyrrolidine-3-carboxamide scaffold forming a conserved hydrogen bond network with the NAD⁺ cofactor and catalytic residue Tyr158 [1][2]. The compound features a distinctive meta-methyl substituent on the N-phenyl ring (Ring A), a structural feature that differentiates it from the more extensively characterized halogenated analogs in the series and makes it a valuable chemical probe for structure-activity relationship (SAR) investigations [1].

Why 1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Casually Substituted by Other Pyrrolidine Carboxamide InhA Inhibitors


Pyrrolidine carboxamide InhA inhibitors exhibit extreme sensitivity to the nature and position of substituents on the N-phenyl ring (Ring A). Within the same scaffold, meta-substitution with a methyl group (compound s10, IC₅₀ = 16.79 μM) yields potency that differs by more than 40-fold from the corresponding meta-bromo analog (s4, IC₅₀ = 0.89 μM) and more than 10-fold from the meta-chloro analog (s6, IC₅₀ = 1.35 μM) when measured under identical assay conditions [1]. The electron-donating character of the meta-methyl group creates a fundamentally different electronic environment in the InhA active site compared to electron-withdrawing halogen substituents, which engage in additional hydrophobic contacts with residues including Ala157, Met103, and Tyr158 that are inaccessible to the methyl substituent [1]. Furthermore, the racemic nature of commercially supplied s10 means that only one enantiomer is expected to be active, a property shared across the series but with compound-specific enantiomeric potency ratios that have not been determined for s10 [1]. Generic substitution of s10 with another PCAM analog (e.g., s1, s4, s6, or d11) would therefore produce a fundamentally different pharmacological profile that invalidates comparative SAR interpretation.

Quantitative Differentiation Guide: 1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide vs. Closest In-Class Analogs


InhA Inhibitory Potency: Meta-Methyl vs. Meta-Halogen and Unsubstituted Comparators

Compound s10 (1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide) inhibits M. tuberculosis InhA with an IC₅₀ of 16.79 ± 0.54 μM in a direct enzyme inhibition assay. This represents a modest 1.6-fold reduction in potency relative to the unsubstituted phenyl lead compound s1 (IC₅₀ = 10.66 ± 0.51 μM), but a 19-fold reduction compared to the meta-bromo analog s4 (IC₅₀ = 0.89 ± 0.05 μM) and a 12-fold reduction compared to the meta-chloro analog s6 (IC₅₀ = 1.35 ± 0.05 μM) [1]. The most potent disubstituted analog in the series, d11 (3,5-dichloro), achieves an IC₅₀ of 0.39 ± 0.01 μM, representing a 43-fold greater potency than s10 [1].

InhA inhibition antitubercular drug discovery structure-activity relationship

Electronic Substituent Effects on InhA Inhibition: Meta-Methyl (Electron-Donating) vs. Meta-Halogen (Electron-Withdrawing) SAR Divergence

The meta-methyl substituent on s10 is electron-donating (Hammett σₘ = −0.07), whereas the meta-halogen substituents on s4 (3-Br, σₘ = +0.39), s6 (3-Cl, σₘ = +0.37), and s11 (3-CF₃, σₘ = +0.43) are electron-withdrawing. This fundamental electronic difference results in s10 having ~19-fold weaker inhibition than s4 and ~12-fold weaker than s6 [1][2]. The SAR established by He et al. demonstrates that for mono-substituted analogs, electron-withdrawing groups of small to moderate size at the meta-position provide optimal InhA inhibitory activity, with potency generally reduced or lost with electron-donating substituents [1]. The crystal structures of InhA co-crystallized with halogenated analogs (s4, d11) reveal that the halogen atoms participate in van der Waals contacts with Ala157, Gly104, Tyr158, and Met103 within 4.1 Å of the binding site; the methyl group of s10 cannot engage in these same productive hydrophobic interactions, providing a structural rationale for the potency differential [1].

medicinal chemistry QSAR substituent electronic effects

Structural Biology Coverage Gap: Absence of an InhA Co-Crystal Structure for the Meta-Methyl Analog

As of May 2026, no crystal structure of M. tuberculosis InhA in complex with 1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide (s10) has been deposited in the Protein Data Bank. In contrast, co-crystal structures are publicly available for the unsubstituted analog s1 (PDB 4U0J, refined at 1.62 Å resolution), the 3-bromo analog s4 (PDB 4TRJ), the 3,5-dichloro analog d11 (PDB 4TZK), and the 2-methyl-5-chloro analog d3 (PDB 4TZT) [1][2][3][4]. The 4U0J structure (s1) has been used as the reference template for computational structure-based design of novel PCAM inhibitors, serving as the basis for in situ modification and QSAR model building [5]. The absence of an s10-bound structure means that computational models of the s10-InhA complex rely on docking or homology-based approaches rather than experimentally validated binding poses, introducing uncertainty into structure-based design efforts that use the meta-methyl analog as a reference point.

X-ray crystallography InhA-inhibitor complex structural biology

Selectivity Profile: Pyrrolidine Carboxamide Class-Level Discrimination Against Non-Mycobacterial ENR Enzymes

The pyrrolidine carboxamide class, including compound s10, has been reported as a group of selective inhibitors of M. tuberculosis InhA (EACP reductase) [1][2]. He et al. specifically tested representative PCAMs against enoyl reductases from Escherichia coli (ecENR) and Plasmodium falciparum (pfENR) and found no significant inhibition, ruling out the possibility that these compounds act as promiscuous aggregate-forming inhibitors (AFIs) [1]. This selectivity distinguishes PCAMs from broad-spectrum ENR inhibitors such as triclosan. However, selectivity data for the specific meta-methyl analog s10 against individual off-targets (e.g., human COMT, CYP enzymes) has not been separately reported; the selectivity inference for s10 relies on class-level data from structurally representative PCAMs [1].

target selectivity ENR reductase antitubercular specificity

Enantiomeric Activity: Racemic Mixture with Single Enantiomer Activity Shared Across the PCAM Series

Commercially available 1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide (s10) is supplied as a racemic mixture, as confirmed by ChemSpider (CSID 2263309, 0 of 1 defined stereocenters) . He et al. demonstrated through chiral resolution of several representative PCAMs that only one enantiomer is active as an InhA inhibitor [1]. However, the absolute configuration of the active enantiomer and the enantiomeric activity ratio have not been experimentally determined for s10 specifically. For comparator compound d11 (3,5-dichloro), the active enantiomer has been confirmed as the (3S)-configuration (PDB ligand 641) and co-crystallized with InhA (PDB 2H7M/4TZK) [2]. The racemic nature of supplied s10 represents both a limitation for high-precision pharmacology (only ~50% of the material contributes to target engagement) and an opportunity for chiral resolution studies to identify the eutomer.

chiral resolution enantioselective inhibition stereochemistry-activity relationship

Targeted Application Scenarios for 1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide Based on Quantitative Evidence


SAR Negative Control for Electronic Substituent Effects in InhA Inhibitor Optimization

Medicinal chemistry teams optimizing the N-phenyl ring of pyrrolidine carboxamide InhA inhibitors can deploy s10 as a defined negative control representing electron-donating meta-substitution. With an IC₅₀ of 16.79 μM, s10 anchors the lower end of the meta-substituent potency spectrum and enables direct quantification of the potency gain achieved by substituting electron-donating groups with electron-withdrawing substituents (e.g., moving from 3-CH₃ to 3-Cl yields a 12.4-fold potency enhancement under identical assay conditions) [1]. This makes s10 an essential reference compound for building quantitative structure-activity relationship (QSAR) models, such as the CoMFA model developed by Kumar and Siddiqi, where the full range of electronic substituent effects must be represented in the training set to achieve predictive power [2].

Computational Docking and Molecular Dynamics Validation Set for Meta-Substituted PCAM Binding Modes

Because no experimental co-crystal structure of InhA in complex with s10 exists, computational chemists can use s10 as a blind validation compound for evaluating the predictive accuracy of docking algorithms and molecular dynamics simulations. The known IC₅₀ value (16.79 μM) and the established SAR from closely related analogs with available crystal structures (s1/4U0J, s4/4TRJ, d11/4TZK) provide a robust benchmark for assessing whether computational methods can correctly predict the reduced potency of the meta-methyl analog relative to halogenated congeners [1][2]. This application scenario is particularly relevant given that the 4U0J structure (s1) has been used as a template for in silico design of improved PCAM inhibitors by groups at CSIR-CDRI and other institutions [1].

InhA Target Engagement Probe for Chemical Biology Studies in Mycobacterial FAS-II Pathway Dissection

s10, as a direct InhA inhibitor with moderate potency and class-level selectivity against M. tuberculosis ENR over E. coli and P. falciparum ENR enzymes, can serve as a chemical probe for dissecting the role of the FAS-II pathway in mycobacterial physiology [1][2]. Its moderate potency (IC₅₀ = 16.79 μM) means it is unlikely to achieve sufficient cellular target engagement to produce antimycobacterial activity on its own, making it useful as a tool compound for biochemical pathway studies rather than cellular phenotypic screening. Researchers investigating the relative contribution of InhA inhibition vs. other mechanisms in antitubercular drug action can use s10 alongside more potent PCAM analogs (e.g., d11) to establish target-specific pharmacological benchmarks [1].

Chiral Resolution and Enantioselectivity Studies for Understanding PCAM Stereochemical Requirements

The racemic nature of commercially available s10 (confirmed by ChemSpider as having zero defined stereocenters) offers an accessible starting material for chiral resolution studies aimed at isolating and characterizing the active enantiomer [1][2]. Given the established precedent that only one enantiomer of PCAMs is active against InhA, resolving the enantiomers of s10 and determining their individual IC₅₀ values would contribute directly to the fundamental understanding of stereochemical requirements for InhA inhibition and could yield an enantiopure compound with approximately 2-fold greater potency than the racemate (assuming only the eutomer is active) [2].

Quote Request

Request a Quote for 1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.